Cas no 2639433-93-3 (Tert-butyl 3-(4-chlorophenyl)piperidine-4-carboxylate)

Tert-butyl 3-(4-chlorophenyl)piperidine-4-carboxylate is a versatile intermediate in organic synthesis, particularly valued for its role in pharmaceutical and agrochemical applications. The tert-butyl ester group enhances stability and facilitates further functionalization, while the 4-chlorophenyl moiety contributes to its utility in constructing bioactive molecules. Its piperidine core is a common pharmacophore, making it a valuable building block for drug discovery. The compound exhibits high purity and consistent performance, ensuring reliability in synthetic routes. Its structural features allow for selective modifications, enabling the development of targeted compounds with potential therapeutic or pesticidal activity. Suitable for use under controlled conditions, it adheres to standard handling protocols for chlorinated aromatic derivatives.
Tert-butyl 3-(4-chlorophenyl)piperidine-4-carboxylate structure
2639433-93-3 structure
Product Name:Tert-butyl 3-(4-chlorophenyl)piperidine-4-carboxylate
CAS No:2639433-93-3
MF:C16H22ClNO2
MW:295.80438375473
CID:5666137
PubChem ID:165900773
Update Time:2025-05-24

Tert-butyl 3-(4-chlorophenyl)piperidine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 3-(4-chlorophenyl)piperidine-4-carboxylate
    • EN300-27728313
    • 2639433-93-3
    • Tert-butyl 3-(4-chlorophenyl)piperidine-4-carboxylate
    • Inchi: 1S/C16H22ClNO2/c1-16(2,3)20-15(19)13-8-9-18-10-14(13)11-4-6-12(17)7-5-11/h4-7,13-14,18H,8-10H2,1-3H3
    • InChI Key: ISOUUNWJQHPVRG-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1CNCCC1C(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 295.1339066g/mol
  • Monoisotopic Mass: 295.1339066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 332
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 38.3Ų

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Additional information on Tert-butyl 3-(4-chlorophenyl)piperidine-4-carboxylate

Tert-butyl 3-(4-chlorophenyl)piperidine-4-carboxylate: A Comprehensive Overview

The compound Tert-butyl 3-(4-chlorophenyl)piperidine-4-carboxylate (CAS No. 2639433-93-3) is a significant molecule in the field of organic chemistry, particularly within the realms of pharmaceutical research and material science. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The tert-butyl group, a bulky alkyl substituent, plays a crucial role in modulating the physical and chemical properties of the molecule, while the piperidine ring contributes to its cyclic amine framework, enhancing its versatility in various chemical reactions.

Recent studies have highlighted the importance of tert-butyl 3-(4-chlorophenyl)piperidine-4-carboxylate in the synthesis of bioactive compounds. Its structure, which includes a chlorophenyl substituent, has been shown to influence the pharmacokinetic profiles of derived drugs. Researchers have explored its role as an intermediate in the production of novel antibiotics and antiviral agents, leveraging its ability to form stable amide bonds under mild reaction conditions.

The synthesis of tert-butyl 3-(4-chlorophenyl)piperidine-4-carboxylate typically involves multi-step processes, including nucleophilic substitution and cyclization reactions. Advanced techniques such as microwave-assisted synthesis and continuous flow chemistry have been employed to optimize its production, ensuring higher yields and improved purity. These methods align with the growing trend toward sustainable and efficient chemical manufacturing practices.

In terms of applications, tert-butyl 3-(4-chlorophenyl)piperidine-4-carboxylate has demonstrated potential in the development of advanced materials. Its ability to act as a precursor for polyamides and polyurethanes has been explored in recent polymer chemistry studies. The incorporation of this compound into polymer networks has been shown to enhance mechanical properties such as tensile strength and thermal stability, making it a valuable component in high-performance materials.

From a toxicological perspective, studies on tert-butyl 3-(4-chlorophenyl)piperidine-4-carboxylate have focused on its potential environmental impact and biodegradability. Research indicates that under aerobic conditions, the compound undergoes microbial degradation, reducing its persistence in aquatic environments. This finding is crucial for assessing its safety profile and ensuring compliance with environmental regulations.

Moreover, computational chemistry approaches have been utilized to predict the electronic properties and reactivity of tert-butyl 3-(4-chlorophenyl)piperidine-4-carboxylate. Density functional theory (DFT) calculations have provided insights into its molecular orbitals and reactivity patterns, aiding in the design of more efficient synthetic pathways. These computational studies underscore the importance of integrating theoretical models with experimental data to advance our understanding of complex chemical systems.

In conclusion, tert-butyl 3-(4-chlorophenyl)piperidine-4-carboxylate stands as a pivotal compound in contemporary chemical research. Its structural features, versatile applications, and promising results from recent studies position it as a key player in advancing drug discovery and materials science. As research continues to unfold, this compound is expected to contribute significantly to innovative solutions across multiple disciplines.

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